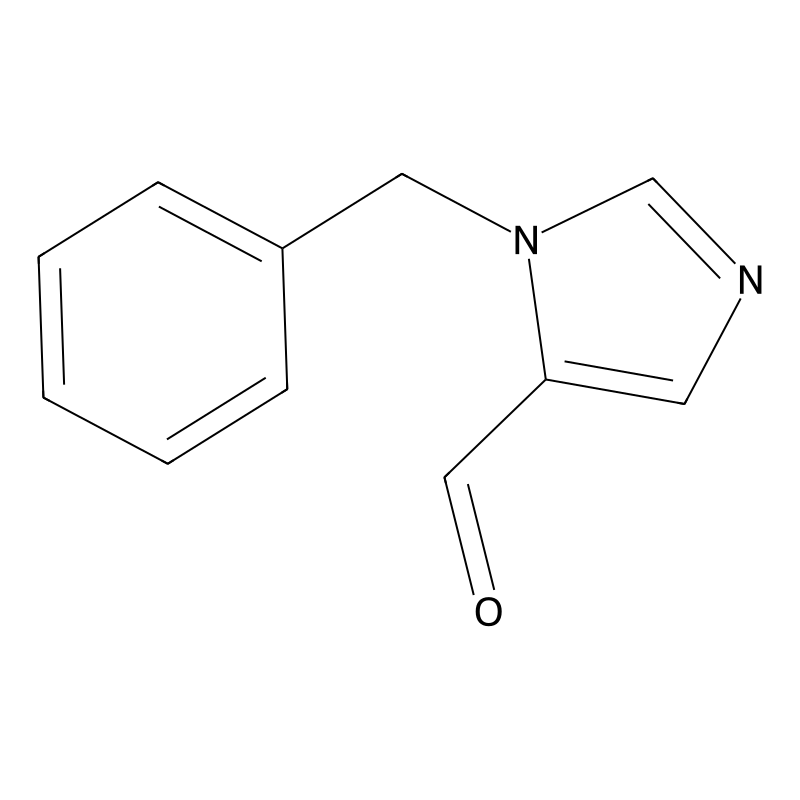

1-Benzyl-1H-imidazole-5-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

1-BIC can be used as a building block for the synthesis of more complex molecules. The reactive aldehyde group allows it to undergo various reactions, such as condensation reactions to form new carbon-carbon bonds. PubChem, National Institutes of Health:

Medicinal chemistry

The imidazole ring and the aldehyde group are both present in many bioactive molecules. Researchers may explore 1-BIC as a starting material for the development of new pharmaceuticals. However, there is no currently available scientific literature on the use of 1-BIC specifically for this purpose.

Material chemistry

Imidazole derivatives can have interesting properties, such as the ability to bind to metals. Researchers may investigate 1-BIC for its potential applications in material science. There is no currently available scientific literature on the use of 1-BIC specifically for this purpose.

1-Benzyl-1H-imidazole-5-carboxaldehyde is an organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol. It features a benzyl group attached to an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound has a melting point ranging from 46 to 49 °C and a boiling point of approximately 201 to 203 °C at a pressure of 23 Torr . Its structure can be represented by the InChI key QONDAZCJAPQGRX-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

- Nucleophilic Addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.

- Oxidation: The aldehyde may be oxidized to the corresponding carboxylic acid under appropriate conditions.

These reactions highlight its potential utility in synthetic organic chemistry.

Research indicates that 1-benzyl-1H-imidazole-5-carboxaldehyde exhibits biological activity, particularly in the realm of medicinal chemistry. The imidazole ring is known for its role in various biological systems, and compounds containing this moiety often display antimicrobial, antifungal, and anticancer properties. Specific studies have suggested that derivatives of this compound may have potential as therapeutic agents in treating certain diseases, although further research is necessary to establish definitive biological effects .

Several synthesis methods have been reported for 1-benzyl-1H-imidazole-5-carboxaldehyde:

- Formylation of Imidazole Derivatives: Starting from imidazole or its derivatives, formylation can be achieved using formic acid or other formylating agents.

- Benzylation Reactions: Benzyl groups can be introduced through benzyl halides in the presence of bases.

- Multi-step Synthetic Routes: More complex synthesis may involve multiple steps, including cyclization and functional group transformations.

These methods underscore the versatility of synthetic approaches available for producing this compound .

1-Benzyl-1H-imidazole-5-carboxaldehyde finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Research: Utilized in studies exploring imidazole derivatives and their biological activities.

- Material Science: Potential applications in developing new materials due to its unique chemical properties.

The compound's structural characteristics make it valuable in both academic research and industrial applications .

Interaction studies involving 1-benzyl-1H-imidazole-5-carboxaldehyde focus on its binding affinities with biological targets. Preliminary research suggests that it may interact with enzymes or receptors relevant to various biological pathways. Such studies are crucial for understanding its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 1-benzyl-1H-imidazole-5-carboxaldehyde. Here are some examples:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Methylimidazole | Imidazole derivative | Used in pharmaceuticals |

| Benzimidazole | Heterocyclic compound | Exhibits antifungal activity |

| 2-Benzylimidazole | Imidazole derivative | Known for antimicrobial properties |

Uniqueness

1-Benzyl-1H-imidazole-5-carboxaldehyde is unique due to its specific combination of the benzyl group and the carboxaldehyde functionality on the imidazole ring. This configuration potentially enhances its reactivity and biological activity compared to other similar compounds, making it a subject of interest in both synthetic and medicinal chemistry .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant